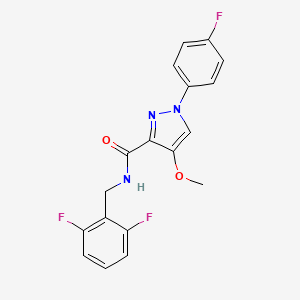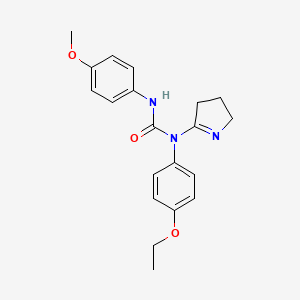
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would provide an overview of the compound, including its molecular formula, molecular weight, and possibly its IUPAC name.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would describe the molecular structure of the compound, including its bond lengths and angles, as well as any notable structural features.Chemical Reactions Analysis
This would outline the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and spectral data.Scientific Research Applications
Stereoselective Synthesis and Metabolism
- Stereoselective Synthesis of Active Metabolites : Research has focused on the stereoselective synthesis of active metabolites related to potent PI3 kinase inhibitors, demonstrating the utility of this compound in synthesizing complex biological molecules with specific stereochemistry for targeted therapeutic actions (Zecheng Chen et al., 2010).
Synthetic Methodologies
- Novel Synthetic Routes : Various studies have developed novel synthetic methodologies for derivatives of this compound, enhancing the efficiency and yield of pharmaceutical and chemical syntheses. For instance, one study reported an efficient synthesis approach yielding the compound at high purity, which is crucial for further pharmaceutical development (Antonia A Sarantou & G. Varvounis, 2022).
Analytical Applications
- Quantitative Analysis in Biological Samples : Techniques involving derivatives of this compound have been employed for the quantitative analysis of biological markers, such as the determination of urinary δ-aminolevulinic acid, showcasing the compound's role in analytical chemistry and diagnostic applications (K. Tomokuni & M. Ogata, 1972).
Inhibition Studies
- Enzyme Inhibition for Disease Treatment : The compound and its derivatives have been explored as inhibitors for various enzymes, offering potential pathways for treating diseases by modulating enzymatic activity. For example, derivatives have shown potency as inhibitors for glycolic acid oxidase, providing insights into therapeutic strategies for conditions like hyperoxaluria (C. Rooney et al., 1983).
Material Science
- Low Molecular Weight Hydrogelators : Studies have also investigated the use of this compound in material science, such as the development of low molecular weight hydrogelators for biomedical applications, indicating its versatility beyond pharmaceuticals (G. Lloyd & J. Steed, 2011).
Safety And Hazards
This would detail any known hazards associated with the compound, as well as appropriate safety precautions.
Future Directions
This would discuss potential areas of future research or applications for the compound.
I hope this general outline is helpful, and I apologize for not being able to provide more specific information on the compound you’re interested in. If you have any other questions or need further assistance, feel free to ask!
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-18-12-8-16(9-13-18)23(19-5-4-14-21-19)20(24)22-15-6-10-17(25-2)11-7-15/h6-13H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGINUBZJXGAJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

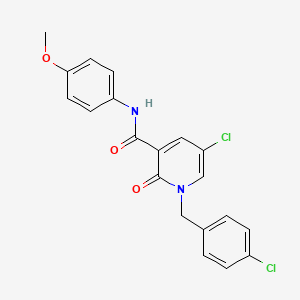
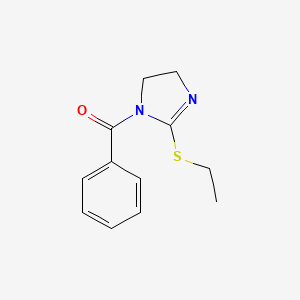
![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)
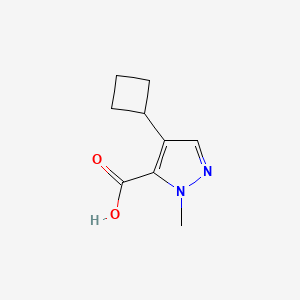
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)
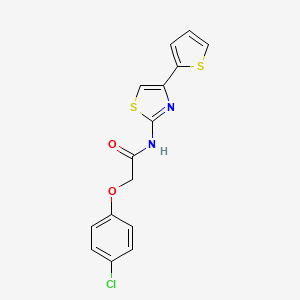
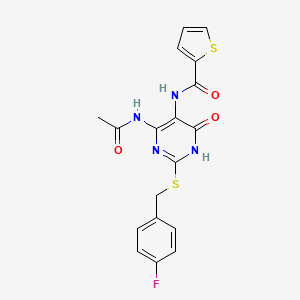
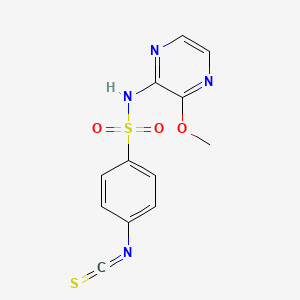
![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)
![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)
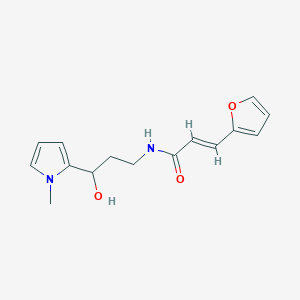
![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)
